molecular formula C10H13NS B13173900 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane

1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane

Cat. No.: B13173900
M. Wt: 179.28 g/mol
InChI Key: IBLLYMPPCVFDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-yl)-2-azabicyclo[320]heptane is a bicyclic compound that features a thiophene ring fused to an azabicycloheptane structure

Chemical Reactions Analysis

1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The thiophene ring allows for electrophilic substitution reactions, where reagents like bromine or chlorine can be used to introduce halogen atoms.

    Rearrangement: Homolytic rearrangements can occur, leading to the formation of different radical species.

Scientific Research Applications

1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For example, it can inhibit penicillin-binding proteins, preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis, leading to cell death . This mechanism is similar to that of beta-lactam antibiotics.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C10H13NS/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2

InChI Key

IBLLYMPPCVFDPO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CS3

Origin of Product

United States

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